4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline
Overview
Description
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an aniline group attached to the triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that triazolopyridine derivatives have been shown to have various biological activities, including herbicidal , antifungal , neuroprotective , and antibacterial activity .
Mode of Action
The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo .
Result of Action
Triazolopyridine derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . This suggests that it may interact with these enzymes and potentially other biomolecules in the cell.
Cellular Effects
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline has been found to exhibit antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It appears to inhibit the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells .
Molecular Mechanism
It has been found to inhibit the expression of c-Met and VEGFR-2 , suggesting that it may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline typically involves the cyclization of 2-hydrazinylpyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Various condensation agents such as formic acid, orthoesters, and hypervalent iodine reagents can be used to facilitate the formation of the triazolopyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its dual inhibitory activities toward c-Met/VEGFR-2 kinases.
[1,2,4]Triazolo[3,4-a]isoquinoline: Synthesized through similar cyclization methods and studied for various biological activities.
Uniqueness
4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline is unique due to its specific structural features and the presence of an aniline group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-6-4-10(5-7-11)9-13-16-15-12-3-1-2-8-17(12)13/h1-8H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQBQKDBTBBUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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